Efficient RNA Incorporation by All Three Mammalian RNA Polymerases & Poly(A) Polymerase Enables Universal Transcript Labeling
N6pA uniquely serves as a substrate for all major mammalian RNA polymerases (Pol I, II, and III), a feature not shared by the commonly used uridine analog 5-ethynyluridine (EU), which is specific to Pol II. N6pA is also incorporated post-transcriptionally by poly(A) polymerase, enabling specific study of poly(A) tail dynamics [1]. In HeLa cells, metabolic incorporation of N6pA was observed at concentrations as low as 10 µM, with maximum labeling achieved between 10 µM and 100 µM after a 12-hour incubation [2]. This multi-polymerase substrate capability translates to a more comprehensive labeling of the transcriptome, providing a more complete picture of RNA metabolism compared to single-polymerase reporters.
| Evidence Dimension | Substrate specificity for mammalian RNA polymerases and RNA processing enzymes |
|---|---|
| Target Compound Data | N6-Propargyladenosine (N6pA) is a substrate for RNA Polymerase I (rRNA), RNA Polymerase II (mRNA, ncRNA), RNA Polymerase III (tRNA, small RNAs), and Poly(A) Polymerase (post-transcriptional polyadenylation) [1]. |
| Comparator Or Baseline | 5-Ethynyluridine (EU): Substrate for RNA Polymerase II only, not a substrate for poly(A) polymerase. 4-Thiouridine (4-sU): Substrate for various polymerases but requires thiol-selective chemistry, not compatible with cellular imaging due to competing free thiols [1]. |
| Quantified Difference | N6pA enables labeling of Pol I, II, III transcripts and poly(A) tails. EU is limited to Pol II transcription. This provides N6pA with a >3-fold broader transcript coverage and unique access to poly(A) tail dynamics. |
| Conditions | HeLa cells; metabolic labeling assay; fluorescence microscopy detection after CuAAC with azido-rhodamine. N6pA incubated for 12 hours at 1 µM to 1 mM concentration range [2]. |
Why This Matters
For researchers studying global transcription or polyadenylation dynamics, N6pA avoids the need for multiple separate labeling reagents (EU for Pol II + another method for Pol I/III) and uniquely enables direct tracking of mRNA poly(A) tail synthesis, which is impossible with EU.
- [1] Grammel, M., et al. 'Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics.' ChemBioChem, 13(8), 2012, pp. 1112–1115. DOI: 10.1002/cbic.201200091. View Source
- [2] Grammel, M., et al. 'Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics.' ChemBioChem, 13(8), 2012, pp. 1112–1115. (Figure 1b and text: 'Incorporation of N6pA was observed with as little as 10 µM of N6pA and appeared to reach its maximum between 10 µM and 100 µM.') View Source
